molecular formula C9H16O4 B1582420 7-Ethoxy-7-oxoheptanoic acid CAS No. 33018-91-6

7-Ethoxy-7-oxoheptanoic acid

Cat. No. B1582420
CAS RN: 33018-91-6
M. Wt: 188.22 g/mol
InChI Key: NQYXFXWKKYGBNL-UHFFFAOYSA-N
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Description

7-Ethoxy-7-oxoheptanoic acid, also known as Monoethyl pimelate, is a chemical compound with the molecular formula C₉H₁₆O₄ . It has a molecular weight of 188.22 g/mol . The compound is typically stored in a dry, sealed environment at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 7-Ethoxy-7-oxoheptanoic acid involves the reaction of diethyl heptanedioate with potassium hydroxide (KOH) in ethanol . The mixture is stirred at 80°C for 24 hours and then concentrated under reduced pressure . The resulting mixture is poured into water, and the pH value of the solution is adjusted to 1 by concentrated H₂SO₄ . After the removal of the solvent, the crude product is purified by flash chromatography SiO₂ (EtOH:EtOAc=1:10) to yield the desired compound .


Molecular Structure Analysis

The InChI code for 7-Ethoxy-7-oxoheptanoic acid is 1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-Ethoxy-7-oxoheptanoic acid is a clear liquid that ranges in color from colorless to yellow . It has a boiling point of 135-138°C at 1 mm . The compound has a density of 1.06 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Prostanoids

    Methyl 7-oxoheptanoate, closely related to 7-ethoxy-7-oxoheptanoic acid, has been utilized in the synthesis of important intermediates for prostanoids preparation (Ballini & Petrini, 1984).

  • Intermediate in Complex Organic Synthesis

    It serves as a key intermediate in the synthesis of complex organic compounds such as 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one (Ballini & Petrini, 1984).

  • Production of Pestalotin

    The compound has been involved in the production of pestalotin, a key intermediate in various synthetic pathways (Takeda, Amano, & Tsuboi, 1977).

  • Synthesis of Combretastatin Derivatives

    In medicinal chemistry, derivatives of 7-oxoheptanoate have been synthesized for potential use in antiproliferative applications, particularly in cancer research (Nurieva et al., 2015).

  • Preparation of Molecular Complexes

    The compound has been used in preparing molecular complexes that exhibit specific chemical properties, like in the synthesis of isoxazole and pyrazole derivatives (Flores et al., 2014).

  • Development of Pharmaceutical Intermediates

    It's used in the synthesis of pharmaceutical intermediates such as cilastatin, indicating its relevance in drug development (Xin-zhi, 2006).

Research in Molecular Dynamics

  • Study of Cytochrome P450 Mutants: In a study focusing on molecular modeling, 7-ethoxyresorufin (related to 7-ethoxy-7-oxoheptanoic acid) was used in simulations to predict changes in substrate specificity of cytochrome P450 1A2 mutants (Tu et al., 2008).

Applications in Bioconjugate Chemistry

  • Coupling of Peptides to Liposomes: The compound has found application in the synthesis of cross-linking reagents used for attaching peptides to liposomes, a technique vital in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

7-ethoxy-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXFXWKKYGBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871373
Record name 7-Ethoxy-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-7-oxoheptanoic acid

CAS RN

33018-91-6
Record name 1-Ethyl heptanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33018-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hydrogen heptane-1,7-dioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033018916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethoxy-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen heptane-1,7-dioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diethyl heptanedioate (65 g, 0.30 mol) in Ethanol (400 mL) was added KOH (16.8 g, 0.30 mmol). The mixture was stirred at 80° C. for 24 hours, and concentrated under reduced pressure. The resulting mixture was poured into water and the pH value of the solution was adjusted to 1 by concentrated H2SO4. After removal of the solvent, the crude product was purified by flash chromatography SiO2(EtOH:EtOAc=1:10) to give the desired compound (38 g, yield 67%).
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Yang, YK Lin, T Sheng, L Hu, XP Cai, JQ Yu - Science, 2023 - science.org
… During our mechanistic investigations of the methylene C–H lactonization of dicarboxylic acids, we observed the β,γ-C–H deuteration of 7-ethoxy-7-oxoheptanoic acid (20). This …
Number of citations: 8 www.science.org
M Mimouni, A Melhaoui, I El Mounsi… - Journal of Materials …, 2014 - jmaterenvironsci.com
A new series of three Calcimycin derivatives CD3, CD5 and CD7 have been synthesizedby the condensation reaction of Calcimycin (A23187) with ethyl 5-chloro-5-oxopentanoate, ethyl …
Number of citations: 1 www.jmaterenvironsci.com
PT Chen, CK Lin, CJ Tsai, DY Huang… - Chemistry–An Asian …, 2015 - Wiley Online Library
A convenient approach towards the synthesis of orthogonally protected chiral bis‐α‐amino acids (OPBAAs) is described. The key transformations include: (1) a highly stereoselective …
Number of citations: 7 onlinelibrary.wiley.com
AA Grolla, V Podesta, MG Chini… - Journal of medicinal …, 2009 - ACS Publications
HDAC inhibitors show great promise for the treatment of cancer. As part of a broader effort to explore the SAR of HDAC inhibitors, synthesis, biological evaluation, and molecular …
Number of citations: 43 pubs.acs.org
S Turberville - 2019 - orca.cardiff.ac.uk
… 1.7D), where PHQ represents benzyl chlorocarbonate and XW1 is (2S/2R)-2-amino-7-ethoxy-7-oxoheptanoic acid (full names listed in Table 1.1). The overall architecture of the four …
Number of citations: 2 orca.cardiff.ac.uk
S Khan, X Zhang, D Lv, Q Zhang, Y He, P Zhang… - Nature medicine, 2019 - nature.com
… A mixture of compound 13a (100 mg, 0.207 mmol), 7-ethoxy-7-oxoheptanoic acid (compound 14) (44 mg, 0.234 mmol), HATU (82 mg, 0.216 mmol) and TEA (160 μl, 1.15 mmol) in DCM …
Number of citations: 353 www.nature.com
L Zhang, J Hu, Y Qiao - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
… The compound (E)-4-(3,5-dimethoxystyryl)phenol (2 mmol) was dissolved in dichloromethane (10 mL), and then 7-ethoxy-7-oxoheptanoic acid (2 mmol), 2-(7-azabenzotriazol-1-yl)-N,N,…
Number of citations: 3 www.degruyter.com
A Wahhab, D Smil, A Ajamian, M Allan… - Bioorganic & medicinal …, 2009 - Elsevier
… Sulfamoyl 12 was obtained by the reaction of 7-ethoxy-7-oxoheptanoic acid with 3-phenylaniline followed by hydrolysis and standard CDI coupling with sulfuric diamide (Scheme 3). …
Number of citations: 44 www.sciencedirect.com

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